2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(3,4-difluorophenyl)acetamide
Description
Properties
IUPAC Name |
2-(8-benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(3,4-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18F2N2O5/c27-19-7-6-16(10-20(19)28)29-24(31)14-30-13-18(25(32)15-4-2-1-3-5-15)26(33)17-11-22-23(12-21(17)30)35-9-8-34-22/h1-7,10-13H,8-9,14H2,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBPDIMUZHCXMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)N(C=C(C3=O)C(=O)C4=CC=CC=C4)CC(=O)NC5=CC(=C(C=C5)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18F2N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(3,4-difluorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of the Dioxin Ring: The dioxin ring can be introduced through a cyclization reaction, where a suitable diol is reacted with the quinoline intermediate under acidic conditions.
Attachment of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation, using benzoyl chloride and a Lewis acid catalyst.
Formation of the Acetamide Linkage: The final step involves the reaction of the intermediate with 3,4-difluoroaniline to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to N-oxide derivatives, while reduction can yield alcohols.
Scientific Research Applications
Synthesis Pathways
The synthesis of 2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(3,4-difluorophenyl)acetamide typically involves several key steps:
- Formation of the Quinoline Core : This is achieved through a Pfitzinger reaction using isatin derivatives and aromatic aldehydes.
- Introduction of the Dioxin Ring : Cyclization reactions utilizing suitable diols under acidic conditions are employed.
- Attachment of the Benzoyl Group : This is accomplished via Friedel-Crafts acylation with benzoyl chloride.
These synthetic routes are well-documented in chemical literature and optimized for yield and purity .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. The mechanism of action is believed to involve:
- Inhibition of cell proliferation : The compound may interfere with the cell cycle or induce apoptosis in cancer cells.
- Modulation of signaling pathways : Interactions with specific enzymes or receptors can lead to altered signaling cascades that inhibit tumor growth .
Antibacterial Activity
The compound also shows potential antibacterial properties. Studies have demonstrated its efficacy against various bacterial strains, likely due to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation .
Applications in Scientific Research
Given its diverse biological activities, this compound has several applications in scientific research:
Drug Development
The unique structural features of this compound make it a candidate for further development as a therapeutic agent in treating cancer and bacterial infections. Ongoing research aims to optimize its pharmacological profile through structural modifications .
Mechanistic Studies
This compound serves as a valuable tool in studying the mechanisms of action of quinoline-based drugs. Understanding how it interacts with biological targets can provide insights into designing more effective therapies .
Preclinical Trials
Preclinical models are being utilized to assess the safety and efficacy of this compound before moving into clinical trials. These studies are crucial for establishing its therapeutic potential .
Mechanism of Action
The mechanism of action of 2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(3,4-difluorophenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinoline core and difluorophenyl group. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between the target compound and its analogs:
Table 1: Structural and Molecular Comparison
Key Findings:
The 4-ethoxybenzoyl substituent in the C₂₉H₂₆N₂O₇ analog introduces steric bulk, which may influence binding interactions in therapeutic targets .
Biological Activity: Patent data (e.g., EP 3 222 620 B1) highlights [1,4]dioxino[2,3-g]quinoline derivatives as BCR-ABL kinase inhibitors, suggesting the target compound may share this mechanism . Piperidine-containing analogs (MW 498–576) demonstrate structural versatility in kinase targeting, though the difluorophenyl group’s role in selectivity remains uncharacterized .
Synthetic Considerations: The N-(2,4-dimethoxyphenyl) analog (C₂₈H₂₄N₂O₇) is synthesized via coupling reactions, a method likely applicable to the target compound . Fluorine incorporation, as seen in the target and 6-(4-fluorobenzyl) analog (C₂₃H₁₇FNO₄), often requires specialized reagents or late-stage functionalization .
Biological Activity
The compound 2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(3,4-difluorophenyl)acetamide is a complex organic molecule characterized by its unique structure that includes a quinoline core and a dioxin ring. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the realms of anticancer and antibacterial properties.
Chemical Structure and Synthesis
The molecular formula of this compound is , and it features significant functional groups that contribute to its biological activity. The synthesis typically involves multiple steps:
- Formation of the Quinoline Core : Achieved through a Pfitzinger reaction involving isatin derivatives and aromatic aldehydes.
- Introduction of the Dioxin Ring : Accomplished via cyclization reactions using suitable diols under acidic conditions.
- Attachment of the Benzoyl Group : Conducted through Friedel-Crafts acylation with benzoyl chloride.
These synthetic routes are well-documented and optimized for yield and purity .
Anticancer Properties
Research indicates that derivatives of quinoline compounds exhibit significant anticancer activity. For instance, studies have shown that similar compounds can induce apoptosis in various cancer cell lines such as MCF7 (breast cancer) and PC3 (prostate cancer). The mechanism often involves the downregulation of heat shock proteins (e.g., HER2, Raf-1) which are crucial for cancer cell survival .
Case Study:
In vitro studies revealed that the compound demonstrated a concentration-dependent reduction in cell viability across several cancer cell lines. For example, at a concentration of 10 µM, cell viability in MDA-MB-231 cells decreased to below 47%, showcasing its potent bioactivity .
| Compound | Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|---|
| 2-{8-benzoyl...} | MDA-MB-231 | 10 | <47 |
| 2-{8-benzoyl...} | PC3 | 15 | 56 |
Antibacterial Activity
The compound's structural features suggest potential antibacterial properties as well. Similar quinoline derivatives have shown effectiveness against Gram-positive bacteria while exhibiting varying degrees of activity against Gram-negative strains .
The exact mechanism by which 2-{8-benzoyl-9-oxo...} exerts its biological effects is not fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes or receptors through its quinoline core and difluorophenyl group. These interactions may modulate enzymatic activities or receptor functions leading to observed biological effects .
Comparative Analysis
When compared to other similar compounds within the quinoline class, this compound's difluorophenyl group may enhance metabolic stability and improve pharmacokinetic properties. This aspect is crucial for developing effective therapeutic agents with reduced side effects .
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| 2-{8-benzoyl...} | Difluorophenyl group | Anticancer, Antibacterial |
| 2-{8-benzoyl...} | Methoxy substitutions | Enhanced solubility |
Q & A
Q. How can the crystal structure of this compound be determined experimentally?
To resolve the crystal structure, single-crystal X-ray diffraction (SC-XRD) is recommended. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling high-resolution or twinned data. Key steps include:
- Growing high-quality crystals via solvent diffusion or slow evaporation.
- Collecting intensity data using a diffractometer.
- Solving the phase problem via direct methods (SHELXS/SHELXD) and refining with SHELXL .
- Validating structural parameters (e.g., bond lengths, angles) against databases like the Cambridge Structural Database.
Q. What spectroscopic methods are suitable for characterizing the compound’s purity and structure?
Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical:
- ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., fluorine substituents in the 3,4-difluorophenyl group cause splitting) .
- HRMS : Confirm molecular weight (e.g., ESI-MS or MALDI-TOF) to verify the molecular formula.
- FT-IR : Identify functional groups like the acetamide carbonyl (C=O stretch ~1650–1700 cm⁻¹) .
Advanced Research Questions
Q. How can experimental design (DoE) optimize the synthesis yield of this compound?
Statistical DoE methods minimize trial-and-error approaches. For example:
- Central Composite Design (CCD) : Vary factors like temperature, solvent ratio, and catalyst loading.
- Analyze responses (yield, purity) using ANOVA to identify significant variables .
- Use software like Minitab or JMP to model interactions and predict optimal conditions. Example application: Optimizing the coupling reaction between the dioxinoquinoline core and the difluorophenylacetamide moiety.
Q. What computational strategies can elucidate reaction mechanisms involving this compound?
Quantum mechanical calculations (e.g., DFT) and reaction path searches are effective:
- Density Functional Theory (DFT) : Calculate transition states and intermediates for key steps (e.g., benzoylation or cyclization) .
- Molecular Dynamics (MD) : Simulate solvent effects or binding interactions in biological assays.
- ICReDD’s workflow : Combine computational predictions with high-throughput experimentation to narrow reaction conditions .
Q. How should researchers resolve contradictions in reported bioactivity data for this compound?
Contradictions may arise from assay variability or structural impurities. Mitigation strategies include:
- Statistical meta-analysis : Pool data from multiple studies, adjusting for variables like cell lines or dosing protocols .
- Orthogonal assays : Validate activity using both enzymatic (e.g., fluorescence-based) and cell-based (e.g., cytotoxicity) assays.
- HPLC-MS purity checks : Ensure >95% purity to exclude confounding effects from byproducts .
Q. What role do the 3,4-difluorophenyl and benzoyl groups play in molecular interactions?
Structure-activity relationship (SAR) studies can clarify this:
- X-ray crystallography : Resolve binding modes in protein-ligand complexes (e.g., hydrogen bonding with the acetamide group) .
- Molecular docking : Compare docking scores of fluorinated vs. non-fluorinated analogs to assess fluorine’s electronic effects .
- Free-energy perturbation (FEP) : Quantify contributions of substituents to binding affinity .
Methodological Notes
- Data Validation : Cross-reference crystallographic data (CCDC entries) and spectroscopic assignments with published analogs (e.g., anthraquinone derivatives in ).
- Ethical Compliance : Adhere to guidelines for in vitro studies (e.g., avoid human/animal testing for non-pharma-grade compounds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
